Hedgehog IN-3 Cellular Pathway Inhibition Potency: C3H10T1/2 Cell Differentiation Assay Data
Hedgehog IN-3 inhibits the Hedgehog signaling pathway in C3H10T1/2 murine mesenchymal stem cells with a reported IC50 value of 0.01 µM (10 nM) following a 72-hour incubation across a concentration range of 0–10 µM [1]. This assay measures functional pathway output rather than direct target binding. For context, this potency positions Hedgehog IN-3 between the clinical SMO antagonists (vismodegib, IC50 = 3 nM; sonidegib, IC50 = 2.5 nM) and the micromolar-range GLI transcription factor inhibitors (GANT61, IC50 = 5 µM) . No direct head-to-head comparison with any comparator was conducted in the source data.
| Evidence Dimension | Hedgehog pathway inhibition (cellular functional assay) |
|---|---|
| Target Compound Data | IC50 = 0.01 µM (10 nM) |
| Comparator Or Baseline | Vismodegib: IC50 = 3 nM (cell-free) | Sonidegib: IC50 = 2.5 nM (human SMO) | GANT61: IC50 = 5 µM (GLI1-expressing HEK293T) |
| Quantified Difference | Hedgehog IN-3 is ~3.3-fold less potent than vismodegib (10 nM vs 3 nM); ~4-fold less potent than sonidegib; ~500-fold more potent than GANT61 |
| Conditions | Hedgehog IN-3: C3H10T1/2 cells, 72 h incubation, 0–10 µM concentration range | Vismodegib: cell-free assay | Sonidegib: human SMO binding | GANT61: GLI1-expressing HEK293T cells |
Why This Matters
The 0.01 µM IC50 establishes a quantitative benchmark for Hedgehog IN-3's pathway inhibition in a widely used cell differentiation model, enabling researchers to select appropriate concentration ranges for experimental design and distinguish it from both higher-potency clinical SMO antagonists and lower-potency GLI inhibitors.
- [1] Benjamin Fauber, et al. Phenylcarboxamide derivatives as inhibitors and effectors of the hedgehog pathway. WO2009030952A2. View Source
